

Application Notes and Protocols for GSK4028 Compound

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Compound of Interest

Compound Name: GSK4028

Cat. No.: B2980303

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and use of the **GSK4028** compound. **GSK4028** serves as the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5).^{[1][2]} Adherence to these guidelines is crucial for ensuring the integrity of experimental results and maintaining a safe laboratory environment.

Compound Information

Property	Value
IUPAC Name	4-Bromo-2-methyl-5-[[[(3S,5S)-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one
Molecular Formula	C ₁₇ H ₂₁ BrN ₄ O
Molecular Weight	377.28 g/mol
CAS Number	2079886-19-2
Appearance	White to off-white solid
Primary Target(s)	Inactive enantiomer of GSK4027, a PCAF/GCN5 bromodomain inhibitor. Used as a negative control.[1][2]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **GSK4028** is not readily available, general laboratory safety precautions for handling chemical compounds should be strictly followed. The SDS for similar compounds recommend the following:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
- **Avoid Contact:** Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.
- **Ingestion:** Do not ingest. If swallowed, seek immediate medical attention.
- **Dust Formation:** Avoid creating dust when handling the solid form of the compound.

Storage and Stability

Proper storage is critical to maintain the stability and activity of **GSK4028**.

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 36 months[3]	Store in a desiccated environment.
Stock Solution (in DMSO)	-20°C	Up to 1 month[3]	Aliquot to avoid repeated freeze-thaw cycles.
-80°C	Up to 2 years[4]	Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.	

Solution Preparation

GSK4028 is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution into appropriate buffers is necessary.

Preparation of a 10 mM DMSO Stock Solution

Materials:

- **GSK4028** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials

Protocol:

- Equilibrate the **GSK4028** vial to room temperature before opening to prevent moisture condensation.
- Weigh the required amount of **GSK4028** powder. For 1 mL of a 10 mM stock solution, use 3.77 mg of **GSK4028**.
- Add the appropriate volume of anhydrous DMSO to the vial.

- Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][4]

Preparation of Working Solutions for In Vitro and In Vivo Studies

For cellular assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

For in vivo studies, several formulations can be used to prepare a clear solution.[4] It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: Saline-based formulation[4]

- Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Ensure the solution is clear. Sonication can be used to aid dissolution.
- This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Protocol 2: SBE- β -CD based formulation[4]

- Add each solvent sequentially: 10% DMSO and 90% (20% SBE- β -CD in Saline).
- Ensure the solution is clear.
- This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Protocol 3: Corn Oil based formulation[4]

- Add each solvent sequentially: 10% DMSO and 90% Corn Oil.

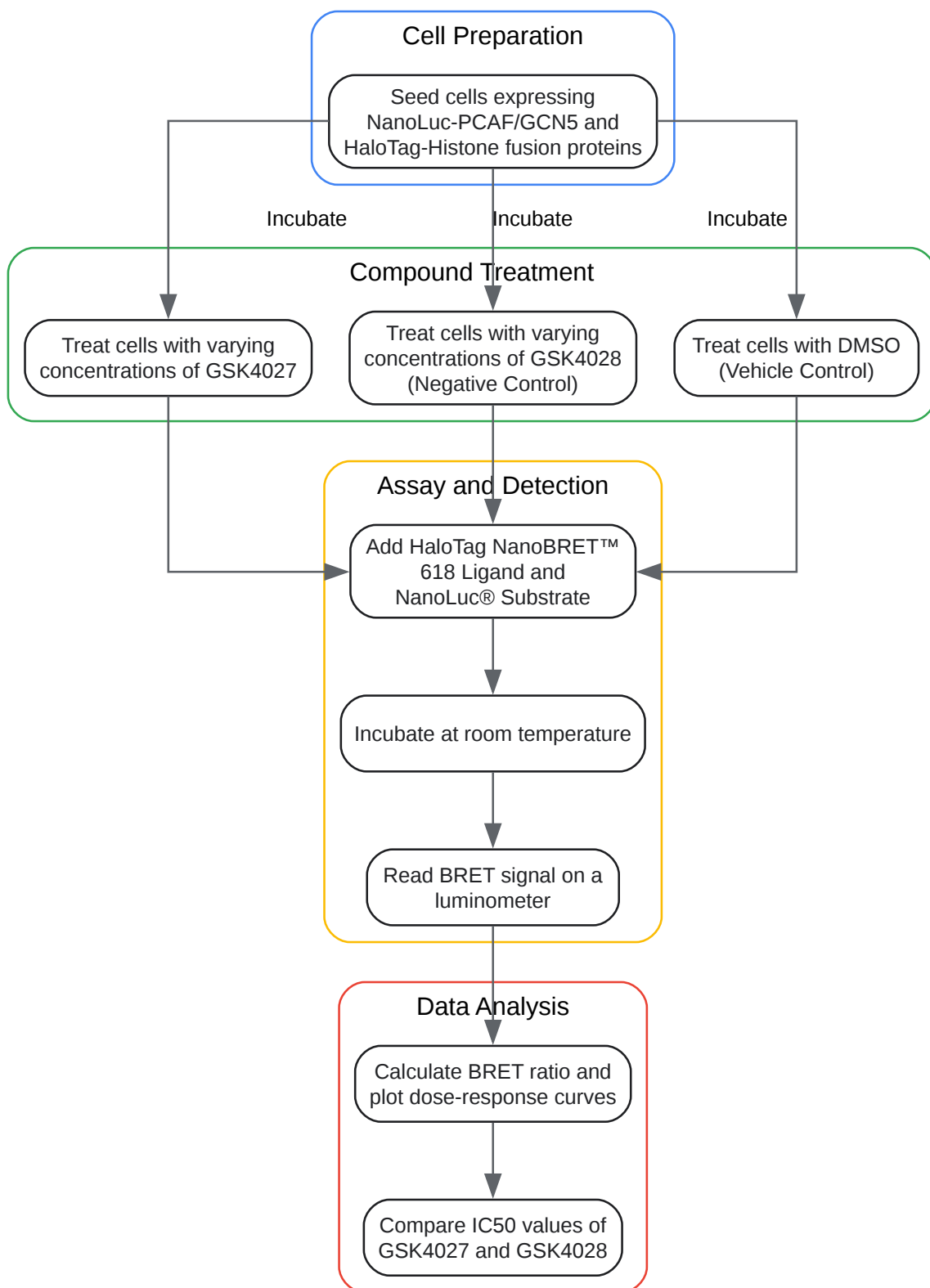
- Ensure the solution is clear.
- This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Experimental Protocols

GSK4028 is designed to be used as a negative control alongside its active enantiomer, GSK4027, to differentiate between on-target and off-target effects in experiments investigating the role of PCAF/GCN5 bromodomains.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This protocol provides a general workflow for assessing the interaction of GSK4027 with its target in cells, using **GSK4028** as a negative control.



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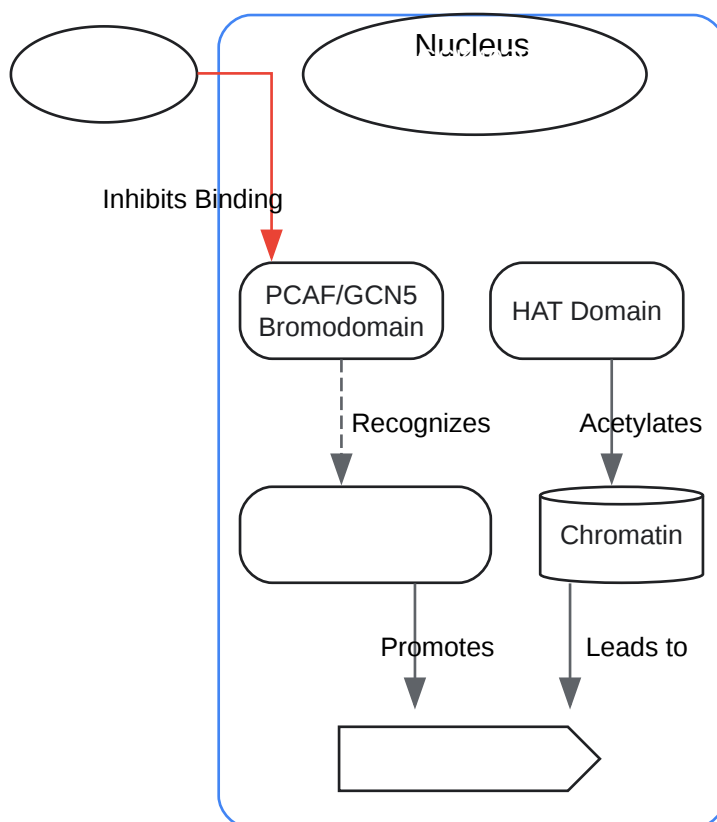
Cellular Target Engagement Workflow

Methodology:

- Culture cells engineered to co-express a NanoLuc® luciferase-tagged PCAF or GCN5 protein and a HaloTag®-tagged histone protein.
- Seed the cells in appropriate assay plates and allow them to attach overnight.
- Prepare serial dilutions of GSK4027 and **GSK4028** in the assay medium.
- Treat the cells with the compounds and a vehicle control (e.g., DMSO) and incubate for the desired time.
- Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the wells.
- Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements.
- Analyze the data to determine the IC₅₀ values. A significant difference in potency between GSK4027 and **GSK4028** would indicate on-target activity of GSK4027.

Signaling Pathway Context

GSK4027 is an inhibitor of the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.[5][6][7] **GSK4028**, as the inactive enantiomer, should not exhibit this inhibitory activity.



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PCAF/GCN5 Bromodomain Signaling

The bromodomain of PCAF/GCN5 recognizes acetylated lysine residues on histones, which is a key step in the recruitment of these enzymes to specific chromatin regions.[8] The histone acetyltransferase (HAT) domain then catalyzes the acetylation of histone tails, leading to a more open chromatin structure and facilitating gene transcription. GSK4027 inhibits the binding of the PCAF/GCN5 bromodomain to acetylated histones, thereby preventing the subsequent transcriptional activation. **GSK4028**, being the inactive enantiomer, is not expected to have a significant effect on this process and serves to control for any non-specific or off-target effects of the chemical scaffold.

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